molecular formula C5H10ClNO2 B13450093 (2E)-4-(methylamino)but-2-enoic acid hydrochloride

(2E)-4-(methylamino)but-2-enoic acid hydrochloride

Cat. No.: B13450093
M. Wt: 151.59 g/mol
InChI Key: KKRJPIBNGLFRHY-SQQVDAMQSA-N
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Description

(2E)-4-(methylamino)but-2-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(methylamino)but-2-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid derivatives.

    Methylation: The introduction of the methylamino group is achieved through a methylation reaction. This can be done using methylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous input of reactants and output of products.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(methylamino)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Saturated derivatives with single bonds.

    Substitution: Compounds with different functional groups replacing the methylamino group.

Scientific Research Applications

(2E)-4-(methylamino)but-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2E)-4-(methylamino)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(dimethylamino)but-2-enoic acid: This compound has a similar structure but with an additional methyl group on the amino nitrogen.

    (2E)-4-(ethylamino)but-2-enoic acid: This compound has an ethyl group instead of a methyl group on the amino nitrogen.

Uniqueness

(2E)-4-(methylamino)but-2-enoic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

(E)-4-(methylamino)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-5(7)8;/h2-3,6H,4H2,1H3,(H,7,8);1H/b3-2+;

InChI Key

KKRJPIBNGLFRHY-SQQVDAMQSA-N

Isomeric SMILES

CNC/C=C/C(=O)O.Cl

Canonical SMILES

CNCC=CC(=O)O.Cl

Origin of Product

United States

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